REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13][CH3:14])[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[N+:15]([O-])([OH:17])=[O:16].Cl>C(OC(=O)C)(=O)C>[CH3:14][O:13][C:10]1[CH:11]=[C:12]2[C:7]([CH2:6][CH2:5][NH:4]2)=[CH:8][C:9]=1[N+:15]([O-:17])=[O:16]
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=CC=C(C=C12)OC
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Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
via a dropwise addition
|
Type
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CUSTOM
|
Details
|
the reaction at 0° C. for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (DCM to 2% MeOH/DCM)
|
Type
|
DISSOLUTION
|
Details
|
The derived residue was subsequently dissolved in methanol (200 mL)
|
Type
|
TEMPERATURE
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Details
|
After heating at 60° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue redissolved in THF (300 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (300 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with THF (200 mL)
|
Type
|
FILTRATION
|
Details
|
The combined organic layers were filtered through a cotton plug
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
placed under high vacuum for several hours
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2CCNC2=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |